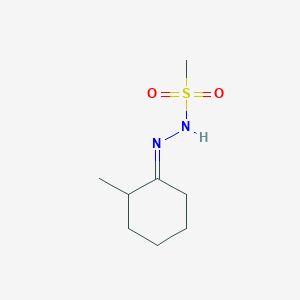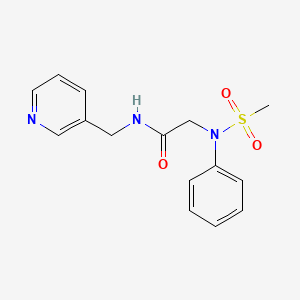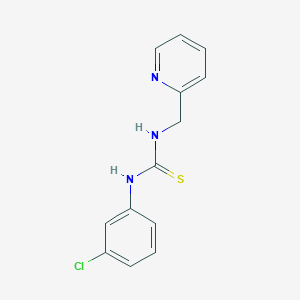![molecular formula C13H13BrN6O3 B5711603 N'-(4-bromobenzylidene)-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide](/img/structure/B5711603.png)
N'-(4-bromobenzylidene)-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Introduction This compound belongs to a class of organic compounds known for their varied biological activities and complex chemical structures. They are often studied for their potential in various applications due to their unique molecular frameworks.
Synthesis Analysis The synthesis of related compounds involves condensation reactions and is characterized by spectral techniques. For example, the synthesis process can include reactions with hydrazine hydrate or aromatic aldehydes to form arylidene hydrazides, indicating a multi-step process that involves functional group transformations and ring formations (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
Molecular Structure Analysis The molecular structure of similar compounds shows planarity in the triazine ring and varying dihedral angles with adjacent molecular structures. These angles and planar configurations contribute to the compound's overall three-dimensional shape and chemical reactivity. For instance, certain compounds exhibit specific intermolecular hydrogen bonding patterns that contribute to their stability and structural features (Fun, Quah, Nithinchandra, & Kalluraya, 2011).
Chemical Reactions and Properties The chemical behavior of this class of compounds includes reactivity towards nucleophilic and electrophilic agents, showcasing their versatile chemical properties. Reactions such as condensation, cyclocondensation, and reactions with different aldehydes result in various derivatives with distinct chemical properties (Guckýa, Slouka, Fryšová, & Maloň, 2006).
Physical Properties Analysis The physical properties of these compounds, such as crystal structure and solubility, are influenced by their molecular geometry and intermolecular interactions. X-ray diffraction analysis often reveals detailed insights into their crystalline forms, helping to understand the material aspects that might affect their physical behavior and solubility (Zhu & Qiu, 2011).
Chemical Properties Analysis These compounds exhibit a range of chemical properties depending on their functional groups and molecular structure. For example, the presence of electron-withdrawing or electron-donating groups can significantly affect their reactivity and interactions with biological molecules. This is critical in understanding their potential uses and mechanisms of action (Alotaibi, Mohamed, Abdel-Wahab, Hegazy, Kariuki, & El‐Hiti, 2018).
作用機序
Target of Action
The primary targets of MFCD01847514 are currently unknown. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers . The identification of its targets would require further experimental studies.
Mode of Action
Generally, drugs exert their effects by binding to receptors, which are cellular components that produce cellular action when bound to a drug . .
Biochemical Pathways
Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs . Understanding the pathways affected by MFCD01847514 would require more detailed studies on its mechanism of action and its interaction with cellular components.
Action Environment
Environmental factors can significantly impact a drug’s action, including temperature, pH, and the presence of other molecules . More research would be needed to understand how such factors influence the action of MFCD01847514.
特性
IUPAC Name |
N-[(E)-(4-bromophenyl)methylideneamino]-2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN6O3/c1-7(16-10-12(22)17-13(23)20-18-10)11(21)19-15-6-8-2-4-9(14)5-3-8/h2-7H,1H3,(H,16,18)(H,19,21)(H2,17,20,22,23)/b15-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZBLLKXYVUEHA-GIDUJCDVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC1=CC=C(C=C1)Br)NC2=NNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC=C(C=C1)Br)NC2=NNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5711527.png)



![N-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5711538.png)


![1-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5711550.png)
![N-(3-fluorophenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5711556.png)
![N-(2-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5711563.png)

![methyl (4-{[(2-furylmethyl)amino]sulfonyl}-2-methylphenoxy)acetate](/img/structure/B5711584.png)

![5-[(3-methyl-4-nitrobenzoyl)amino]isophthalic acid](/img/structure/B5711600.png)